Trandolaprilat Monohydrate is the active metabolite of Trandolapril, a prodrug classified as an angiotensin-converting enzyme inhibitor. This compound is primarily utilized in the management of hypertension, congestive heart failure, and for improving survival rates post-myocardial infarction. Its mechanism of action involves inhibiting the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure and alleviating heart strain .
Trandolaprilat Monohydrate is derived from Trandolapril through hydrolysis, specifically within the liver. It is classified under the broader category of cardiovascular agents, particularly as an antihypertensive medication. The chemical identity of Trandolaprilat Monohydrate is denoted by the CAS number 951393-55-8, and its molecular formula is C22H32N2O6 .
The synthesis of Trandolaprilat Monohydrate primarily involves the hydrolysis of Trandolapril. This process entails the de-esterification reaction where Trandolapril is converted into its active form, Trandolaprilat. The reaction typically occurs in a biological environment, such as the liver, but can also be replicated in laboratory settings.
Industrial production methods mirror these laboratory techniques but are optimized for scale. Continuous flow reactors and automated monitoring systems are employed to enhance efficiency and maintain high purity levels .
Trandolaprilat Monohydrate has a complex molecular structure characterized by multiple functional groups. The InChI key for this compound is RCVUTQVXMHPLKS-CNTNIUBLSA-N, which aids in its identification within chemical databases .
Trandolaprilat Monohydrate is involved in several types of chemical reactions:
The outcomes of these reactions can lead to various derivatives that may have distinct pharmacological properties.
Trandolaprilat Monohydrate functions by inhibiting the angiotensin-converting enzyme, which plays a pivotal role in the renin-angiotensin system. By blocking this enzyme, Trandolaprilat prevents the formation of angiotensin II, leading to vasodilation and reduced blood pressure. This inhibition also results in decreased secretion of aldosterone, further aiding in blood pressure regulation .
Relevant analyses such as NMR (Nuclear Magnetic Resonance) spectroscopy confirm structural integrity and purity levels during synthesis .
Trandolaprilat Monohydrate has diverse applications across various fields:
Trandolaprilat monohydrate is the bioactive metabolite of the prodrug trandolapril, formed via esterase-mediated or chemical hydrolysis. The activation mechanism involves cleavage of the ethyl ester group at the C1-carboxyl position of trandolapril, yielding the active dicarboxylic acid derivative, trandolaprilat. This hydrolysis is optimally performed under alkaline conditions (pH 10–12) using sodium hydroxide (NaOH) or potassium hydroxide (KOH) at 25–40°C, achieving conversion rates >98% within 2–4 hours [3]. Enzymatic alternatives employing porcine liver esterase in buffered aqueous systems (pH 7.4) offer stereoselective advantages, minimizing epimerization at chiral centers and preserving the (2S,3aR,7aS)-configuration critical for angiotensin-converting enzyme (ACE) inhibition [8].
Chiral purity is maintained through stringent control of reaction kinetics and pH. Rapid quenching with hydrochloric acid (HCl) post-hydrolysis prevents degradation, while crystallization from ethanol/water mixtures (typically 3:1 v/v) yields the monohydrate form with >99.5% chemical purity and <0.1% residual prodrug [3]. The monohydrate’s structural integrity is confirmed via differential scanning calorimetry (DSC), showing a characteristic endotherm at 102°C corresponding to water loss, and powder X-ray diffraction (PXRD) with peaks at 6.8°, 13.5°, and 20.3° 2θ [3] [7].
Table 1: Hydrolysis Methods for Trandolaprilat Monohydrate Synthesis
Method | Conditions | Yield (%) | Purity (%) | Epimerization Risk |
---|---|---|---|---|
Alkaline Hydrolysis | 1M NaOH, 35°C, 3 hours | 95 | 99.7 | Moderate |
Enzymatic Hydrolysis | Porcine esterase, pH 7.4, 25°C, 8 hours | 88 | 99.9 | Low |
Industrial production leverages continuous flow technology to enhance reproducibility and reduce solvent waste. Fixed-bed reactors equipped with immobilized lipases enable semicontinuous ester hydrolysis, processing >500 kg/day of trandolapril with solvent consumption reduced by 40% compared to batch methods [2]. Automated pH control systems maintain optimal reaction conditions (pH 10.5 ± 0.2), crucial for minimizing byproducts like diketopiperazine derivatives formed under acidic or variable pH conditions [10].
Solvent selection directly impacts polymorphic outcomes. Ethyl acetate is preferred for initial trandolapril dissolution due to its low water solubility, facilitating phase separation during workup. Subsequent antisolvent crystallization with n-hexane from dichloromethane (DCM) solutions yields the monohydrate with consistent particle size distribution (D90 <50 µm). Process analytical technology (PAT) tools, including in-line Raman spectroscopy, monitor crystallization in real-time, detecting and correcting deviations in water content (spec: 4.2–4.8% w/w) [10]. Acid scavengers like N-methylmorpholine or polymer-supported trisamine prevent HCl salt formation during intermediate steps, ensuring high flow-reactor efficiency [2].
Table 2: Flow Reactor Parameters for Trandolaprilat Production
Parameter | Batch Process | Continuous Flow Process | Improvement |
---|---|---|---|
Throughput | 200 kg/day | 550 kg/day | 175% increase |
Reaction Time | 8 hours | 2.5 hours | 69% reduction |
Solvent Consumption | 3000 L/100 kg | 1800 L/100 kg | 40% reduction |
Purity Variance | ±0.5% | ±0.1% | Enhanced consistency |
Trandolaprilat exhibits multiple solid forms, including anhydrous polymorphs (Forms I and II) and a monohydrate. The monohydrate is the thermodynamically stable form under ambient conditions and is industrially preferred due to its superior long-term stability [3]. Crystallization from ethanol/water (4:1 v/v) at 5°C generates phase-pure monohydrate with a defined PXRD pattern and water content of 4.25% w/w (theoretical: 4.28%) [3] [7].
Form I (anhydrous) converts to the monohydrate above 40% relative humidity (RH), while Form II (metastable anhydrate) undergoes deliquescence at >75% RH. Accelerated stability studies (40°C/75% RH) confirm the monohydrate’s robustness: after 6 months, it shows no form change or degradation, whereas Form II exhibits 8% decomposition [3]. The monohydrate’s crystal structure features hydrogen-bonded dimers between carboxylic groups and water molecules bridging adjacent dimers, explaining its stability [7].
Pseudopolymorphic transitions are mitigated through controlled drying. Fluidized-bed drying at 30°C under nitrogen preserves hydration, while tray drying above 40°C risks dehydration to Form I. Storage in polyethylene-lined containers with desiccants maintains stability for >24 months [3].
Table 3: Properties of Trandolaprilat Solid Forms
Form | PXRD Peaks (2θ) | Thermal Behavior | Hygroscopicity | Stability (40°C/75% RH) |
---|---|---|---|---|
Monohydrate | 6.8°, 13.5°, 20.3° | Dehydration: 102°C (DSC) | Low | No change (6 months) |
Form I (Anhydrous) | 7.2°, 14.1°, 21.0° | Melt: 158°C (DSC) | Moderate | 3% Degradation |
Form II (Anhydrous) | 6.5°, 12.8°, 19.7° | Melt: 145°C (DSC) | High | 8% Degradation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7